3,6-Dimethylpyrazine-2,5-dicarbonitrile

Thermal analysis Isomer purity Procurement QC

Researchers requiring a highly rigid, electron-deficient heterocyclic core for fragment-based screening or materials chemistry need the correct 2,5-dicyano isomer. Substituting the 2,3-dicyano isomer introduces a different reactivity profile and confounds structure-activity relationships. This compound directly solves that challenge. - **Fragment Library Ready:** With 0 rotatable bonds and MW of 158.16 Da, it maximizes binding efficiency (BEI) and meets all Rule-of-Three criteria (clogP 0.84, HBD 0, HBA 4) for lead optimization. - **Isomer-Confirmed Scaffold:** Verified 2,5-substitution pattern ensures linear N-donor geometry for MOF linkers and the correct electron acceptor core for TADF emitter design, avoiding the geometric mismatch of the 2,3-isomer.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B13106920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpyrazine-2,5-dicarbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C#N)C)C#N
InChIInChI=1S/C8H6N4/c1-5-7(3-9)12-6(2)8(4-10)11-5/h1-2H3
InChIKeyGMKHLFIGROLNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethylpyrazine-2,5-dicarbonitrile CAS 861554-17-8: Procurement-Ready Physicochemical and Structural Baseline


3,6-Dimethylpyrazine-2,5-dicarbonitrile (CAS 861554-17-8) is a heterocyclic dicyanopyrazine with two methyl substituents at the 3- and 6- positions and two cyano groups at the 2- and 5-positions of the pyrazine ring . It is classified as a 2,5-pyrazinedicarbonitrile positional isomer, distinct from its 2,3-dicarbonitrile counterpart [1]. Key computed molecular descriptors include a topological polar surface area of 73.4 Ų, XlogP of 0.7, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds, reflecting a completely rigid, planar, electron-deficient aromatic core [2]. The compound is commercially available at ≥98% purity from multiple suppliers, with storage at ambient temperature under inert atmosphere recommended .

Why Positional Isomers and Non-Cyano Pyrazine Analogs Cannot Substitute for 3,6-Dimethylpyrazine-2,5-dicarbonitrile


The 2,5-dicarbonitrile substitution pattern on 3,6-dimethylpyrazine is not interchangeable with the 2,3-dicarbonitrile isomer (5,6-dimethylpyrazine-2,3-dicarbonitrile, CAS 40227-17-6) or with non-cyano dimethylpyrazines. The 2,5-arrangement places electron-withdrawing cyano groups in a para-like relationship on the pyrazine ring, generating a distinct molecular electrostatic potential distribution that governs nucleophilic substitution reactivity, metal-coordination geometry, and charge-transfer characteristics. This manifests quantitatively in a melting point difference of approximately 37–39 °C relative to the 2,3-isomer (207 °C sublimation vs. 168–170 °C decomposition) . Furthermore, SAR studies on pyrazine-2,5-dicarbonitrile scaffolds demonstrate that even minor alterations to the substituent pattern at the 3- and 6-positions produce order-of-magnitude shifts in antimycobacterial MIC values [1]. Procuring the incorrect isomer or an underivatized pyrazine analog therefore introduces a different reactivity profile that cannot be corrected by formula-weight equivalence or post-hoc derivatization [2].

3,6-Dimethylpyrazine-2,5-dicarbonitrile: Quantified Differentiation Evidence Against Closest Analogs


Thermal Stability Differentiation: 3,6-Dimethyl-2,5-dicarbonitrile vs. 5,6-Dimethyl-2,3-dicarbonitrile Positional Isomer

The target compound 3,6-dimethylpyrazine-2,5-dicarbonitrile (2,5-isomer) undergoes sublimation at 207 °C (from ethanol), whereas its positional isomer 5,6-dimethylpyrazine-2,3-dicarbonitrile (2,3-isomer) decomposes at 168–170 °C without sublimation . This 37–39 °C differential in thermal behavior is directly attributable to the distinct crystal packing and intermolecular interactions arising from the 2,5- vs. 2,3-dicyano arrangement. The sublimation behavior of the target compound enables purification by sublimation rather than column chromatography, a practical advantage for gram-scale procurement.

Thermal analysis Isomer purity Procurement QC

Crystal Packing and Molecular Planarity: Single-Crystal X-ray Structure Confirms Unique 2,5-Dicyano Architecture

Single-crystal X-ray diffraction of 2,5-dicyano-3,6-dimethylpyrazine reveals a monoclinic crystal system with unit cell dimensions a = 24.183 Å, b = 9.210 Å, c = 18.761 Å, space group C2/c, measured at 150 K [1]. This contrasts with the positional isomer 5,6-dimethylpyrazine-2,3-dicarbonitrile, which crystallizes with two independent molecules in the asymmetric unit (r.m.s. deviations = 0.026 and 0.030 Å) and exhibits non-merohedral twinning with a twin ratio of 0.513:0.487 [2]. The distinct space group, absence of twinning, and unique molecular planarity of the 2,5-isomer directly impact its suitability as a ligand for metal-organic frameworks and coordination polymers where predictable geometry is essential.

Crystallography Molecular planarity Coordination chemistry

Antimycobacterial Scaffold Potential: Pyrazine-2,5-dicarbonitrile Core SAR and the Role of 3,6-Disubstitution

SAR studies on 3-aminopyrazine-2,5-dicarbonitriles show that 3-alkylamino substitution yields MIC values as low as 51 μmol/L against M. tuberculosis (3-heptylamino derivative) and 218 μmol/L against M. kansasii (3-hexylamino derivative), while the unsubstituted pyrazine-2,5-dicarbonitrile core is essentially inactive [1]. Separately, 3-(benzylamino)pyrazine-2,5-dicarbonitrile exhibits a broader spectrum with MIC = 12.5–25 μg/mL across multiple mycobacterial strains, and 4-NH₂-substituted analogs achieve selectivity indices (SI) of 5.5 to >21 in hepatotoxicity assays [2]. The 3,6-dimethyl-2,5-dicarbonitrile compound is the non-aminated parent scaffold from which these active analogs are derived; its methyl groups occupy the 3- and 6- positions, providing a steric and electronic baseline for subsequent SAR exploration [3]. Although direct MIC data for the precise target compound are not available in the peer-reviewed literature, its structural position as the 3,6-dimethyl core makes it the critical comparator for any 3-amino or 3-alkylamino derivative SAR program.

Antimycobacterial Tuberculosis Structure-activity relationship

Electron-Deficient Building Block: Cyano Group Positioning Confers High Electron Affinity for Charge-Transfer Applications

Pyrazine-2,5-dicarbonitriles are recognized as highly electron-deficient building blocks due to the combined electron-withdrawing effect of the pyrazine ring nitrogens and the cyano substituents [1]. The 2,5-dicyano arrangement creates a stronger acceptor motif than the 2,3-dicyano arrangement because the cyano groups are conjugated through the para-related pyrazine nitrogen positions, lowering the LUMO energy more effectively [2]. This property is exploited in thermally activated delayed fluorescence (TADF) OLED emitters, where dicyanopyrazine acceptors paired with donor units yield full-color electroluminescence with high external quantum efficiency [3]. The presence of methyl groups at the 3- and 6-positions on the target compound provides steric protection of the cyano groups without compromising the electron-accepting character, making it a more chemically robust building block than the unsubstituted pyrazine-2,5-dicarbonitrile (CAS 31722-48-2), which lacks the methyl shielding [4].

Photoredox catalysis Electron acceptor OLED materials

Differentiation-Inducing and Anti-Proliferative Potential: Patent-Disclosed Biological Activity

Patent-associated data indicate that 3,6-dimethylpyrazine-2,5-dicarbonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While the specific IC₅₀ values, assay conditions, and comparator data from the original patent document are not publicly accessible in full detail, the disclosed mechanism (pro-differentiation) is distinct from the direct cytotoxicity or enzyme inhibition mechanisms reported for most other pyrazine derivatives such as pyrazinamide (targets mycobacterial fatty acid synthesis) or ligustrazine (K_ATP channel blocker) [2]. This differentiation-inducing mode of action, if confirmed, would represent a unique pharmacological profile within the pyrazine class.

Anti-cancer Differentiation therapy Psoriasis

Conformational Rigidity and Zero Rotatable Bonds: A Defined Geometry Building Block for Fragment-Based Design

The target compound has zero rotatable bonds (computed property), meaning the entire molecular geometry is defined by the rigid pyrazine ring with only methyl C–H bond rotation possible [1]. This contrasts with common pyrazine building blocks such as 2,5-dimethylpyrazine (zero cyano groups, different electronic profile) or 3-aminopyrazine-2,5-dicarbonitrile (one rotatable C–NH₂ bond), where conformational freedom introduces uncertainty in docking and pharmacophore modeling [2]. The combination of zero rotatable bonds, four hydrogen bond acceptors (all cyano and ring N), and zero hydrogen bond donors yields a topological polar surface area of 73.4 Ų and a clogP of approximately 0.84, placing it in favorable fragment-like chemical space (MW 158.16, TPSA < 90 Ų, clogP < 3) .

Fragment-based drug design Conformational restriction Molecular complexity

3,6-Dimethylpyrazine-2,5-dicarbonitrile: Highest-Confidence Application Scenarios Based on Quantified Evidence


Antimycobacterial Drug Discovery: Core Scaffold for SAR Expansion of Pyrazine-2,5-dicarbonitrile Series

In antitubercular lead optimization programs, 3,6-dimethylpyrazine-2,5-dicarbonitrile serves as the unsubstituted core scaffold from which 3-amino and 3-alkylamino derivatives are synthesized and evaluated [1]. Procurement of this specific compound is mandatory as the negative control for quantifying the MIC shift achieved by 3-position substitution, where literature data show that 3-(heptylamino) and 3-(benzylamino) derivatives achieve MIC values of 51 μmol/L and 12.5–25 μg/mL, respectively, against M. tuberculosis, while the unsubstituted core is inactive [2]. The 3,6-dimethyl substitution pattern provides the steric baseline; using the 5,6-dimethyl isomer instead would confound the SAR because the cyano-group adjacency alters reactivity with amine nucleophiles.

OLED and Photoredox Materials: Methyl-Shielded Electron Acceptor Building Block

The 2,5-dicyano-3,6-dimethyl substitution pattern is structurally pre-organized for thermally activated delayed fluorescence (TADF) emitter design, where the dicyanopyrazine core functions as the electron acceptor paired with donor moieties [3]. The methyl groups at the 3- and 6-positions sterically shield the cyano substituents from nucleophilic degradation during device fabrication while maintaining the electron-withdrawing character needed for low LUMO energies. This compound is preferred over pyrazine-2,5-dicarbonitrile (no methyl shield, higher chemical vulnerability) and over the 2,3-dicyano isomer (different acceptor geometry, less suited to para-conjugated TADF designs) [4].

Fragment-Based Drug Design Libraries: Zero-Rotatable-Bond, Rule-of-Three-Compliant Fragment

With zero rotatable bonds, a molecular weight of 158.16 Da, TPSA of 73.4 Ų, clogP of 0.84, zero H-bond donors, and four H-bond acceptors, 3,6-dimethylpyrazine-2,5-dicarbonitrile satisfies all fragment rule-of-three criteria (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6) and offers maximum conformational rigidity per unit mass . This makes it a high-value addition to fragment screening libraries where binding efficiency indices (BEI = pIC₅₀ / MW in kDa) are used to rank hits; the compound's low MW and complete rigidity maximize the BEI potential relative to flexible pyrazine fragments.

Coordination Chemistry and MOF Synthesis: Twin-Free Crystalline Ligand Precursor

The target compound crystallizes in a well-defined monoclinic C2/c lattice without the non-merohedral twinning that complicates the 2,3-isomer [5]. This crystal quality is critical for the synthesis of single-crystal metal-organic frameworks (MOFs) and coordination polymers where the pyrazine-dicarbonitrile acts as a ditopic linker. The cyano groups at the 2- and 5-positions provide a linear N-donor geometry suitable for bridging metal centers, while the methyl groups at 3- and 6-positions enforce a predictable steric environment around the coordination sites.

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